2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
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Overview
Description
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyran core, an amino group, a methyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a one-pot multi-component reaction. This method is advantageous due to its simplicity and efficiency. The reaction generally includes the following steps:
Reactants: Aromatic aldehydes, ethyl acetoacetate, malononitrile, and urea.
Catalyst: Environmentally benign organo-catalysts such as urea.
Conditions: The reaction is carried out at room temperature.
Procedure: The reactants are mixed in a suitable solvent, and the reaction mixture is stirred until the desired product is formed.
Chemical Reactions Analysis
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the pyrano[3,2-c]pyran core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile: This compound has a similar structure but with a phenyl group instead of a 4-methylphenyl group.
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: This compound includes a chlorophenyl group and a pyridine ring, offering different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-9-3-5-11(6-4-9)14-12(8-18)16(19)22-13-7-10(2)21-17(20)15(13)14/h3-7,14H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVRDDXFJPHMMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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